2-Ethylhexane-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
20667-04-3 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethylhexane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10,4-2)7-9/h9-10H,3-7H2,1-2H3 |
InChI Key |
NACLMQVDUHEFQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 2 Ethylhexane 1,2 Diol
Established Synthetic Routes to Vicinal Diols
The formation of vicinal diols, or 1,2-diols, is a fundamental transformation in organic synthesis. Several reliable methods have been developed for this purpose, with olefin dihydroxylation and carbonyl group manipulations being the most prominent.
Olefin Dihydroxylation Protocols (e.g., Sharpless Asymmetric Dihydroxylation)
The direct conversion of an alkene to a vicinal diol is a highly efficient process. wikipedia.org One of the most powerful methods for this transformation is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective synthesis of chiral diols from prochiral olefins. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant. wikipedia.orgalfa-chemistry.com
The choice of the chiral ligand dictates the stereochemical outcome of the reaction, yielding one of two possible enantiomers of the diol. wikipedia.org For the synthesis of 2-ethylhexane-1,2-diol, the starting material would be 2-ethyl-1-hexene (B155198). The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis cleaves the osmate ester to afford the diol and a reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org
The Sharpless asymmetric dihydroxylation is known for its high enantioselectivities and tolerance of various functional groups. wikipedia.org The reaction conditions are typically mild, often conducted in a buffered solution to maintain a slightly basic pH, which enhances the reaction rate. organic-chemistry.org Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)2PHAL or (DHQD)2PHAL], and the co-oxidant (potassium ferricyanide), simplifying the experimental procedure. wikipedia.orgalfa-chemistry.com
An alternative method for the dihydroxylation of 2-ethyl-1-hexene involves the use of peracetic acid. In one procedure, 2-ethyl-1-hexene is treated with a peracetic acid solution in water. The mixture is heated, and after workup, this compound can be obtained. lookchem.com
| Method | Starting Material | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | 2-Ethyl-1-hexene | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) | Enantioselective synthesis of chiral diols; high yields and enantiomeric excesses are often achieved. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Peracetic Acid Oxidation | 2-Ethyl-1-hexene | Peracetic acid, Water | A direct oxidation method. A reported yield was 81% based on the GC distribution of the diol and dioxolanes. | lookchem.com |
Carbonyl Reduction and Chain Extension Approaches (e.g., Aldol (B89426) Condensation followed by Hydrogenation)
An alternative to olefin dihydroxylation is the construction of the diol through carbonyl chemistry. A common industrial route to similar structures, such as 2-ethyl-1,3-hexanediol (B165326), involves the aldol condensation of n-butyraldehyde. google.comsmolecule.com This reaction, typically catalyzed by a base, forms 2-ethyl-3-hydroxyhexanal. google.com Subsequent hydrogenation of this intermediate can yield the corresponding diol. google.comgoogle.com While this specific example leads to a 1,3-diol, modifications of this strategy could potentially be adapted for the synthesis of 1,2-diols.
For the direct synthesis of this compound, a more relevant carbonyl-based approach would involve the aldol condensation of butanal to form 2-ethyl-2-hexenal. This intermediate can then be subjected to hydrogenation to yield 2-ethylhexanol. google.com A subsequent hydroxylation step would be required to introduce the second hydroxyl group to form the 1,2-diol.
A more direct route involves the hydrogenation of 2-ethylhexenal, derived from the aldol condensation of butanal, using a palladium on carbon (Pd/C) catalyst under high pressure and temperature to produce 2-ethyl-1,3-hexanediol. While this produces a 1,3-diol, it demonstrates the principle of aldol condensation followed by hydrogenation.
A documented synthesis of this compound starts from 1,2-diacetoxy-2-ethylhexane. This precursor is treated with potassium carbonate in methanol. After removal of the solvent and extraction, this compound is obtained in high yield. lookchem.com The precursor, 1,2-diacetoxy-2-ethylhexane, can be prepared by reacting 2-ethyl-1-hexene with sodium periodate (B1199274) and lithium bromide in glacial acetic acid. lookchem.com
| Strategy | Starting Material | Intermediate | Key Reactions | Final Product | Reference |
|---|---|---|---|---|---|
| Aldol Condensation and Hydrogenation | n-Butyraldehyde | 2-Ethyl-3-hydroxyhexanal | Aldol condensation followed by hydrogenation. | 2-Ethyl-1,3-hexanediol | google.comgoogle.com |
| From Diacetate Precursor | 1,2-Diacetoxy-2-ethylhexane | Not applicable | Hydrolysis with potassium carbonate in methanol. | This compound | lookchem.com |
Stereoselective and Enantioselective Synthesis Strategies
The synthesis of specific stereoisomers of this compound is crucial for applications where chirality is important. Asymmetric induction, the preferential formation of one enantiomer or diastereomer over another, is a key concept in achieving this goal. wikipedia.org
As previously discussed, the Sharpless asymmetric dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols. nih.gov By selecting the appropriate chiral ligand (derived from either dihydroquinine or dihydroquinidine), one can control the absolute configuration of the resulting diol. wikipedia.orgalfa-chemistry.com This method introduces chirality through an external chiral catalyst. wikipedia.org
Another strategy for achieving stereoselectivity is through substrate control, where a chiral center already present in the molecule directs the formation of a new stereocenter. wikipedia.org For the synthesis of this compound, this would involve starting with a chiral precursor.
Enzymatic resolutions can also be employed to separate enantiomers. For instance, lipase-catalyzed transesterification has been used to resolve racemic 2-ethylhexan-1-ol (B42007), which could then be a precursor for the synthesis of enantiomerically pure this compound. researchgate.net Baker's yeast has also been utilized for the asymmetric bioreduction of 2-ethylhex-2-enal (B1203452) to produce (S)-2-ethylhexan-1-ol with high enantioselectivity. acs.org
Furthermore, stereoselective reduction of a suitable precursor ketone can afford a specific diastereomer of the diol. Alcohol dehydrogenases (ADHs) have been shown to be effective in the stereoselective reduction of bulky 2-hydroxy ketones to produce diastereomerically pure 1,2-diols. rsc.org
| Strategy | Method | Key Principle | Application to this compound Synthesis | Reference |
|---|---|---|---|---|
| Catalyst-Controlled | Sharpless Asymmetric Dihydroxylation | A chiral catalyst directs the formation of a specific enantiomer. | Direct enantioselective synthesis from 2-ethyl-1-hexene. | wikipedia.orgnih.gov |
| Enzymatic Resolution | Lipase-catalyzed transesterification | Enzymatic differentiation of enantiomers in a racemic mixture. | Resolution of a chiral precursor like 2-ethylhexan-1-ol. | researchgate.net |
| Biocatalysis | Baker's yeast reduction | Enzymatic reduction of a prochiral substrate to a chiral product. | Asymmetric synthesis of a chiral precursor like (S)-2-ethylhexan-1-ol. | acs.org |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a prochiral ketone. | Diastereoselective synthesis from a suitable 2-hydroxy ketone precursor. | rsc.org |
Novel Catalytic Systems in Diol Synthesis
Research into the synthesis of diols continues to evolve, with a focus on developing more efficient, selective, and environmentally benign catalytic systems. These include novel transition metal-based catalysts and the expanding field of organocatalysis.
Transition Metal-Catalyzed Oxidations and Reductions
Transition metals other than osmium can also be employed for dihydroxylation. For instance, high-oxidation-state manganese catalysts are known to effect the conversion of alkenes to vicinal diols. wikipedia.org Ruthenium-catalyzed syn-dihydroxylation has also been developed as an alternative to osmium-based methods. organic-chemistry.org
The chemoselective oxidation of diols is another area where transition metal catalysts play a significant role. For example, the oxidation of the secondary alcohol in 2-ethylhexane-1,3-diol over the primary alcohol has been achieved with high selectivity using a tetramethylammonium (B1211777) chloride mediator. acs.org This highlights the potential for selective transformations of polyols using tailored catalytic systems.
In the context of carbonyl reduction, rhodium complexes have been utilized for the hydrogenative aldol addition of vinyl ketones, providing access to syn-diastereomers of aldol products. nih.gov While not a direct synthesis of this compound, this methodology showcases the power of transition metal catalysis in controlling stereochemistry during C-C bond formation and reduction.
A recyclable and environmentally friendly catalytic system using a phase-transfer catalyst, [(C₁₈H₃₇)₂N(CH₃)₂]₃[PW₄O₁₆], in combination with hydrogen peroxide and formic acid, has been shown to effectively catalyze the oxidation of terminal alkenes to 1,2-diols under solvent-free conditions. rhhz.net This system offers the advantage of easy catalyst separation and reuse. rhhz.net
| Catalyst System | Transformation | Key Features | Reference |
|---|---|---|---|
| Ruthenium-based catalysts | syn-Dihydroxylation of olefins | Alternative to osmium-based methods. | organic-chemistry.org |
| Rhodium complexes with π-acidic ligands | Hydrogenative aldol addition | High syn-diastereoselectivity. | nih.gov |
| [(C₁₈H₃₇)₂N(CH₃)₂]₃[PW₄O₁₆]/H₂O₂/Formic acid | Oxidation of terminal alkenes | Recyclable, solvent-free conditions. | rhhz.net |
Organocatalytic and Asymmetric Inductions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. wikipedia.org In the context of diol synthesis, organocatalysts can be employed for asymmetric epoxidation of alkenes, followed by ring-opening to the corresponding diol. For example, iminium salt catalysts have been used for the asymmetric epoxidation of chromene substrates, yielding enantiomerically enriched epoxides which can be converted to diols. uea.ac.uk
Asymmetric induction using chiral auxiliaries is another well-established strategy. wikipedia.org Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a diastereoselective reaction, after which they are cleaved to yield the enantiomerically enriched product. wikipedia.org Examples include Evans' chiral oxazolidinone auxiliaries for asymmetric aldol reactions. wikipedia.org Such strategies could be envisioned for the stereocontrolled synthesis of a precursor to this compound.
The concept of asymmetric induction is fundamental to stereoselective synthesis and describes the preferential formation of one stereoisomer due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This can be internal, where a chiral center within the substrate directs the reaction, or external, where a chiral catalyst or reagent is used. wikipedia.org
Biocatalytic Transformations and Enzymatic Approaches
The application of biocatalysis in the synthesis of this compound is primarily centered on the kinetic resolution of racemic mixtures to produce enantiomerically pure forms of the diol. While direct enzymatic synthesis from simple precursors is not extensively documented, enzymatic resolution of related diol structures provides a significant precedent for this approach.
Lipases, in particular, have demonstrated high efficacy in the stereoselective hydrolysis of diacetate precursors. In an analogous process for producing enantiopure cyclohexane-trans-1,2-diol, extracellular lipases from Bacillus subtilis were used for the kinetic resolution of (rac)-trans-1,2-diacetoxycyclohexane. nih.gov The enzymes selectively hydrolyzed the (R,R)-enantiomer of the racemic substrate, specifically acting on only one of the two ester groups. nih.gov This highly specific action allows for the preparation of both enantiopure (R,R)- and (S,S)-cyclohexane-trans-1,2-diol. nih.gov The reaction conditions were optimized for both purified enzymes and crude cell lyophilizates, enabling the process to be scaled up to a preparative level, yielding products with an enantiomeric excess greater than 99%. nih.gov
The feasibility of using lipases for molecules with a 2-ethylhexyl structure is further supported by studies on the related primary alcohol, 2-ethylhexan-1-ol. Lipase-catalyzed transacetylation has been successfully employed to prepare the (R) and (S) enantiomers of 2-ethylhexan-1-ol with high enantiomeric excess. researchgate.net This demonstrates the utility of enzymes as valuable catalysts for transformations involving substrates with this specific branching. researchgate.net
Table 1: Analogous Biocatalytic Resolution for 1,2-Diol Production
| Enzyme Source | Substrate | Target Product | Key Finding | Citation |
|---|
Green Chemistry Principles and Process Intensification in Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to improve sustainability by using safer solvents, renewable feedstocks, and more efficient processes.
Development of Sustainable Reaction Media and Solvent-Free Methods
A key aspect of green chemistry in diol synthesis is the replacement of hazardous solvents with more benign alternatives. For instance, methods for producing 1,2-alkanediols have been developed that react an olefin with hydrogen peroxide in the presence of formic acid, followed by reaction with an alcohol. google.com This approach notably avoids the use of highly toxic solvents such as benzene, which were used in earlier methods, thus improving safety in the working environment. google.com
Furthermore, the feedstock for this compound synthesis can be sourced from renewable materials. The precursor, 2-ethyl-1-hexene, can be produced from the dimerization of bio-butanol, which is derived from the fermentation of biomass. lookchem.com This pathway provides a route to important industrial chemicals from renewable sources, moving away from a reliance on petroleum feedstocks. lookchem.com
In related syntheses of glycerol (B35011) ethers, alcohols like 2-ethylhexan-1-ol have been used as both the reactant and the reaction medium. unizar.es This strategy minimizes the need for an additional solvent, aligning with the principles of solvent-free or solvent-minimized reactions.
Continuous Flow and Microreactor Synthesis Techniques
Process intensification through continuous flow and microreactor technologies offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for rapid process optimization. While specific literature on the microreactor synthesis of this compound is limited, the application of these technologies to related processes demonstrates their potential.
Continuous processing has been applied to the synthesis of polyoxyalkylene polyether polyols, where an alcohol initiator, such as 2-ethylhexan-1-ol, is reacted with alkylene oxides in a continuous reactor system. google.com This illustrates the industrial applicability of continuous flow for reactions involving the 2-ethylhexyl moiety.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters and can significantly improve safety, especially when dealing with fast or highly exothermic reactions. mit.edudoria.fi The development of microreactor systems enables rapid screening of catalysts and reaction conditions with low consumption of chemicals, making it an attractive platform for optimizing the synthesis of fine chemicals like this compound. doria.fi
Table 2: General Advantages of Continuous Flow and Microreactor Synthesis
| Feature | Advantage |
|---|---|
| Heat & Mass Transfer | Superior control over temperature and mixing, leading to higher selectivity and yields. mit.edu |
| Safety | Smaller reaction volumes reduce the risks associated with hazardous reagents and exothermic reactions. doria.fi |
| Scalability | Easier and more predictable scale-up compared to batch processes. |
| Efficiency | Enables automation and integration of reaction and purification steps, reducing downtime. nottingham.ac.uk |
| Optimization | Allows for rapid screening of reaction conditions with minimal material consumption. doria.fi |
Atom Economy and Reaction Efficiency Considerations
Atom economy and reaction efficiency are critical metrics for evaluating the "greenness" of a synthetic route. The ideal synthesis of this compound involves the direct dihydroxylation of 2-ethyl-1-hexene.
The direct addition of hydrogen peroxide across the double bond of 2-ethyl-1-hexene (C₈H₁₆) to form this compound (C₈H₁₈O₂) represents a highly atom-economical pathway. This can be achieved through methods such as epoxidation followed by hydrolysis or direct dihydroxylation using reagents like peracetic acid or a hydrogen peroxide/formic acid system. google.comlookchem.comgoogleapis.com In theory, these routes can approach 100% atom economy as all atoms from the reactants are incorporated into the final product. A reported synthesis using peracetic acid in acetic acid achieved an 81% yield. lookchem.com
Table 3: Theoretical Atom Economy for this compound Synthesis Routes
| Synthetic Route | Reactants (Ideal) | Product | By-products (Ideal) | Theoretical Atom Economy |
|---|---|---|---|---|
| Direct Dihydroxylation | 2-Ethyl-1-hexene + H₂O₂ | This compound | None | 100% |
| Epoxidation/Hydrolysis | 2-Ethyl-1-hexene + H₂O₂ + H₂O | This compound | H₂O (catalytic) | 100% (relative to alkene and peroxide) |
| Diacetate Intermediate | 2-Ethyl-1-hexene + 2 Acetic Acid + [O] | 1,2-Diacetoxy-2-ethylhexane | H₂O | Lower |
| Hydrolysis of Diacetate | 1,2-Diacetoxy-2-ethylhexane + 2 H₂O | this compound | 2 Acetic Acid | Lower |
Chemical Reactivity, Transformation Mechanisms, and Derivative Synthesis of 2 Ethylhexane 1,2 Diol
Oxidation Reactions and Selective Functionalization
The oxidation of diols can yield a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the structure of the diol and the oxidizing agent used. solubilityofthings.com In the case of vicinal diols like 2-Ethylhexane-1,2-diol, the oxidation can be selective. The primary hydroxyl group can be preferentially oxidized over the tertiary hydroxyl group.
Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon bond between the hydroxyl groups under harsh conditions (hot, concentrated), leading to the formation of smaller molecules. savemyexams.com Under milder conditions, selective oxidation can be achieved. For instance, the selective oxidation of the related compound 2-ethyl-1,3-hexanediol (B165326) to 2-ethyl-1-hydroxy-3-hexanone has been demonstrated using hydrogen peroxide (H₂O₂). zhishangchemical.comlookchem.com Similar selectivity is possible with this compound, where the primary alcohol could be oxidized to an aldehyde or carboxylic acid while the tertiary alcohol remains intact under controlled conditions. Anodic oxidation represents another method for the functionalization of related diols like 2-ethylhexane-1,3-diol. thieme-connect.com
Table 1: Products of Diol Oxidation Reactions
| Reactant | Oxidizing Agent/Condition | Major Product(s) | Reference |
|---|---|---|---|
| Alkenes | Cold, dilute KMnO₄ | Diol | savemyexams.com |
| Alkenes | Hot, concentrated KMnO₄ | Ketones, Aldehydes, Carboxylic acids, CO₂ | savemyexams.com |
| 2-Ethyl-1,3-hexanediol | H₂O₂ | 2-Ethyl-1-hydroxy-3-hexanone | zhishangchemical.comlookchem.com |
| General Primary Alcohols | Ruthenium NHC complex | Esters | dtu.dk |
Esterification and Etherification Mechanisms and Product Characterization
Like other alcohols, this compound readily undergoes esterification and etherification. wikipedia.org
Esterification is the reaction of the diol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. geeksforgeeks.org The mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's oxygen atom. byjus.com Water is eliminated, and the ester is formed. Given that this compound has two hydroxyl groups, it can form a monoester or a diester, depending on the stoichiometry of the reactants. Selective monoesterification of diols can be achieved using specific catalysts and conditions, such as employing Al₂O₃ and methanesulfonic acid. organic-chemistry.org The related 2-ethylhexane-1,3-diol is used to produce polyester (B1180765) plasticizers. cymitquimica.comfishersci.atfishersci.fr
Etherification involves the formation of an ether linkage. This can occur, for example, through a Williamson ether synthesis where an alkoxide of the diol reacts with an alkyl halide. Another route is the acid-catalyzed dehydration of two alcohol molecules, though intramolecular cyclization is often favored in diols.
The products of these reactions are characterized by standard analytical techniques. Infrared (IR) spectroscopy would show the appearance of a strong C=O stretching band for esters (around 1735 cm⁻¹) and the disappearance of the broad O-H band. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure by showing shifts in the signals of protons and carbons adjacent to the newly formed ester or ether groups.
Intramolecular and Intermolecular Cyclization Reactions
Diols can undergo cyclization reactions to form cyclic ethers. wikipedia.org The outcome (intramolecular vs. intermolecular reaction) is often dependent on the chain length between the hydroxyl groups and the reaction conditions.
Intramolecular cyclization of a diol, specifically a dehydrative cyclization, is an acid-catalyzed process that yields a cyclic ether. wikipedia.orgroyalsocietypublishing.org The mechanism involves protonation of one hydroxyl group, making it a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the ring. For this compound, being a 1,2-diol, this reaction would lead to the formation of a substituted oxirane (epoxide). However, the formation of five- or six-membered rings, such as tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) derivatives, is generally more favored from 1,4- and 1,5-diols, respectively. royalsocietypublishing.orgmdpi.com Gold-catalyzed intramolecular cyclization has been shown to be effective for converting 3-alkyne-1,2-diols into furans. organic-chemistry.org
Intermolecular cyclization can occur under certain conditions to form larger cyclic structures, such as the dimerization to form a 1,4-dioxane (B91453) derivative. This typically competes with polymerization.
Polymerization Chemistry and Monomer Derivatization
Diols are fundamental building blocks in polymer chemistry, particularly for the synthesis of condensation polymers like polyesters and polyurethanes. wikipedia.org The presence of two hydroxyl groups allows this compound to act as a bifunctional monomer. The closely related isomer, 2-ethylhexane-1,3-diol, is explicitly mentioned as a chemical intermediate in the production of polyester and polyurethane resins. zhishangchemical.comcymitquimica.comatamanchemicals.com
Polyester Synthesis: Polyesters are formed by the polycondensation reaction between a diol and a dicarboxylic acid (or its derivative). numberanalytics.comlibretexts.org In this step-growth polymerization, an ester linkage is formed with the elimination of a small molecule, typically water. fiveable.megdckulgam.edu.in The process continues as the resulting oligomers, which still have reactive functional groups at their ends, react with each other to form long polymer chains. This compound can be used as the diol monomer to impart specific properties, such as increased flexibility, to the resulting polyester. Patents have cited the use of related diols like 2,4-dimethyl-2-ethylhexane-1,3-diol in creating curable polyesters. google.comgoogle.com
Polyurethane Synthesis: Polyurethanes are produced from the reaction of a diol with a diisocyanate. In this case, the reaction is an addition polymerization, and no small molecule is eliminated. The hydroxyl groups of the diol react with the isocyanate groups (-NCO) to form urethane (B1682113) linkages (-NH-COO-). This compound can serve as a chain extender or as part of a polyol component in polyurethane formulations. atamanchemicals.comkrahn.eu
The mechanism of polycondensation is a step-growth process. numberanalytics.com The reaction proceeds stepwise, initially forming dimers, then trimers, and so on. High molecular weight polymers are only achieved at very high conversion rates (typically >99%).
For polyesterification, the mechanism is analogous to the Fischer esterification described earlier, repeated to build the polymer chain. researchgate.net For polyurethane synthesis, the mechanism involves the nucleophilic attack of the diol's hydroxyl group on the electrophilic carbon of the isocyanate group.
A proposed mechanism for the dehydrogenative polymerization of diols to form polyesters involves a ruthenium catalyst. researchgate.net The catalyst facilitates the formation of an intermediate hydroxy-aldehyde from the diol, which then participates in the polymerization process. researchgate.net
Table 2: Polymerization Reactions Involving Diols
| Polymer Type | Monomers | Linkage Formed | Key Features | Reference |
|---|---|---|---|---|
| Polyester | Diol + Dicarboxylic Acid | Ester (-COO-) | Step-growth polycondensation; water eliminated | wikipedia.orglibretexts.org |
Pathways to Advanced Chemical Intermediates and Building Blocks
Due to its bifunctionality, this compound and its isomers serve as versatile chemical intermediates. krahn.eueuropa.eu They are starting materials for a variety of more complex molecules.
Plasticizers: Esterification with long-chain or aromatic carboxylic acids can produce high-molecular-weight esters that are used as plasticizers for polymers like PVC. The 1,3-isomer is used to make polyester plasticizers. cymitquimica.comcymitquimica.com
Surfactants: Etherification reactions, particularly with ethylene (B1197577) oxide (ethoxylation), can convert the diol into non-ionic surfactants.
Heterocyclic Compounds: As discussed, cyclization reactions provide routes to substituted oxiranes and potentially other heterocyclic systems.
Functionalized Aldehydes and Ketones: Selective oxidation provides access to hydroxy aldehydes or hydroxy ketones, which are themselves valuable bifunctional building blocks for further synthesis, such as in aldol (B89426) reactions. zhishangchemical.comlookchem.com
The ability to selectively react one hydroxyl group while leaving the other available for subsequent transformations makes this compound a useful building block for synthesizing complex molecules with defined stereochemistry and functionality.
Advanced Spectroscopic and Chromatographic Characterization of 2 Ethylhexane 1,2 Diol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry is a cornerstone for determining the elemental composition of 2-Ethylhexane-1,2-diol and its derivatives with high accuracy. This technique is crucial for confirming molecular formulas and identifying trace-level impurities that may be present from synthesis or degradation.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of diols like this compound, which can be thermally labile.
Electrospray Ionization (ESI) is particularly effective for polar molecules and is known for producing intact molecular ions with minimal fragmentation. researchgate.net This is advantageous when analyzing this compound and its derivatives, as it allows for the clear determination of the molecular weight. For instance, in the analysis of hydroxyl-containing compounds, ESI has been successfully used to ionize the analytes for detection by a mass spectrometer. mpg.de The technique typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The choice of solvent and its pH can significantly influence the ionization efficiency. Although ESI is a soft ionization method, fragmentation can still occur, which can sometimes complicate spectral interpretation. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI and is particularly useful for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org APCI utilizes gas-phase ion-molecule reactions at atmospheric pressure to create ions. wikipedia.org While generally a soft ionization method, APCI can sometimes induce more fragmentation than ESI, which can provide valuable structural information. researchgate.net For diols, the loss of water is a common fragmentation pathway observed in APCI-MS. researchgate.net Studies on other long-chain 1,2-diols have demonstrated the utility of APCI-MS in their characterization, often after derivatization to enhance detection. nih.govnih.gov
| Ionization Technique | Analyte Polarity | Typical Ions Formed | Fragmentation |
| ESI | High | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | Minimal |
| APCI | Low to Medium | [M+H]⁺, [M-H]⁻, fragment ions (e.g., loss of H₂O) | Moderate |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a fragmentation pattern that acts as a molecular fingerprint, allowing for the unambiguous identification of the compound and its isomers.
For this compound, MS/MS analysis would involve isolating the protonated molecule or an adduct ion and subjecting it to CID. The resulting fragmentation pattern would reveal characteristic losses, such as the neutral loss of water (H₂O) from the diol functionality and cleavage of the carbon-carbon bonds within the hexane (B92381) chain. By analyzing these fragments, the positions of the ethyl group and the hydroxyl groups can be confirmed. This technique is also invaluable for impurity profiling, as it can differentiate between structurally similar impurities and the main component. For example, MS/MS has been instrumental in elucidating the structures of various diol diesters by analyzing the fragmentation of their ammonium adducts. nih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy provides unparalleled detail regarding the connectivity and spatial arrangement of atoms within a molecule. For a comprehensive characterization of this compound and its derivatives, a suite of 1D and 2D NMR experiments is essential.
2D NMR Techniques: COSY, HSQC, HMBC for Connectivity Mapping
Two-dimensional NMR techniques are fundamental for establishing the carbon skeleton and the attachment of protons.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group, the protons on the hexane backbone, and the protons of the hydroxymethyl group, allowing for the tracing of the entire proton network. libretexts.orgemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-proton pairs. columbia.edu This experiment is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct map of protonated carbons. emerypharma.comcolumbia.edu
| NMR Experiment | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations (2-3 bonds) | Establishes proton connectivity along the carbon chain and ethyl group. |
| HSQC | ¹H-¹³C correlations (1 bond) | Assigns carbon signals for all protonated carbons. |
| HMBC | ¹H-¹³C correlations (2-3 bonds) | Confirms the position of the ethyl group and the connectivity around the quaternary C2 carbon. |
NOESY and ROESY for Stereochemical and Conformational Analysis
The stereochemistry of this compound, which contains a chiral center at the C2 position, can be investigated using Nuclear Overhauser Effect (NOE) based experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR techniques that detect protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comlibretexts.org These experiments are invaluable for determining the relative stereochemistry and preferred conformations of molecules. acdlabs.comlibretexts.org For a derivative of this compound with an additional chiral center, NOESY or ROESY could be used to establish the relative configuration by observing spatial proximities between protons on the different stereocenters.
Solid-State NMR for Material Characterization
While solution-state NMR is most common, solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of this compound in its solid form or when incorporated into materials. ssNMR can differentiate between crystalline and amorphous phases and can detect different polymorphs. For diols and related compounds, ssNMR has been used to study the presence and nature of gem-diol forms and to characterize the dynamics of molecules within a crystalline lattice. acs.orgrsc.orgresearchgate.net Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about the molecular packing and intermolecular interactions. acs.org Solid-state ¹⁷O NMR has also been shown to be a sensitive probe for distinguishing between keto and gem-diol forms in related compounds. rsc.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful technique for identifying the functional groups within a molecule. For diols like this compound, the most prominent feature in the FT-IR spectrum is the broad absorption band corresponding to the O-H stretching vibrations of the hydroxyl groups. This broadness is a result of intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl chain are also readily identifiable.
Raman Spectroscopy offers complementary information to FT-IR. While O-H stretching bands are typically weak in Raman spectra, the C-C and C-H skeletal vibrations of the ethyl and hexyl groups in this compound would be expected to produce distinct and analyzable signals. For instance, in ethylene (B1197577) glycol, the C-C stretch mode appears around 865 cm⁻¹. researchgate.net Similar vibrations would be present in the Raman spectrum of this compound. Raman spectroscopy can also be a powerful tool for real-time monitoring of reactions involving diols. beilstein-journals.org
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 (broad) | FT-IR |
| C-H Stretch (Alkyl) | 2850 - 3000 | FT-IR, Raman |
| C-O Stretch (Primary & Tertiary Alcohol) | 1050 - 1150 | FT-IR |
| C-C Stretch | 800 - 1200 | Raman |
Advanced Chromatographic Separations
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, particularly for resolving stereoisomers.
This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is crucial in many applications. Chiral chromatography is the primary method for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For analogous chiral alcohols, gas chromatography (GC) with a cyclodextrin-based chiral column has been successfully employed to separate enantiomers and determine their excess. thieme-connect.de High-performance liquid chromatography (HPLC) with a chiral column is another common and effective method. rsc.org Although direct chiral separation data for this compound was not found, methods for similar diols and chiral alcohols are well-established. For instance, a method for determining the enantiomeric excess of 1,2- and 1,3-diols has been developed using a self-assembled iminoboronate ester which exhibits different photophysical properties for each diastereomer. nih.gov
The enantiomeric excess is calculated using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. youtube.comchemistrysteps.com
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. scielo.org.za The electron ionization (EI) mass spectrum of a related compound, 2-ethylhexane-1,3-diol, is available in the NIST WebBook, which can serve as a reference for identifying similar structures. nist.gov GC-MS has been used for the identification of various volatile compounds, including alcohols like 2-ethylhexan-1-ol (B42007), in complex matrices such as wine and vinegar. scielo.org.zaredalyc.org The use of retention time locking (RTL) in GC-MS can further enhance the reliability of compound identification. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile derivatives of this compound. LC-MS separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer. This technique is widely applied in the analysis of various organic molecules, including the characterization of polyester (B1180765) oligomers derived from diols. researchgate.net
Table 2: Chromatographic and Mass Spectrometric Data for Related Compounds
| Compound | Technique | Column/Stationary Phase | Key Findings |
| 2-ethylhexan-1-ol | GC-MS | CP-WAX 57CB | Identified as a minor volatile component in wine. scielo.org.za |
| (R)-(-)-2-ethylhexan-1-ol | Chiral GC | Cyclodextrin phase | Separation of enantiomers for ee determination. researchgate.net |
| 2-ethylhexane-1,3-diol | GC-MS | Not specified | Mass spectrum available for identification. nist.govnih.gov |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of a chiral molecule, such as the R or S configuration of this compound, provided that a suitable single crystal can be obtained. The process involves diffracting a beam of X-rays off the crystal lattice and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
While a specific crystal structure for this compound was not found in the provided search results, the utility of X-ray crystallography for resolving ambiguous stereochemistry is well-documented for other small organic molecules. wiley-vch.de For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction might be challenging due to its relatively low melting point and potential for conformational flexibility. However, if successful, this technique would provide precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Computational and Theoretical Investigations of 2 Ethylhexane 1,2 Diol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and stability of a molecule. However, specific studies applying these methods to 2-Ethylhexane-1,2-diol have not been identified in a review of scientific literature.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties such as optimized geometry, electronic energies, and orbital distributions. While public databases like PubChem provide some computed properties for this compound, the underlying DFT calculations, including the specific functionals and basis sets used, are not detailed. nih.gov No dedicated research articles presenting a systematic DFT analysis of its molecular properties could be located.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles of quantum mechanics, are employed to predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra). Such predictions are invaluable for structural elucidation. However, no published studies were found that specifically report ab initio calculations to predict the spectroscopic parameters of this compound.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the alkyl chain and the rotation around the C-C and C-O bonds in this compound suggest a complex conformational landscape. Computational analysis is essential to identify stable conformers and understand their relative energies.
Molecular Mechanics and Dynamics Simulations for Conformational Ensembles
Molecular mechanics (MM) and molecular dynamics (MD) simulations are standard techniques for exploring the vast number of possible conformations of flexible molecules to determine the most probable structures (conformational ensembles). Despite the suitability of these methods, no specific MM or MD simulation studies detailing the conformational ensembles of this compound are available in the scientific literature.
Intermolecular Interactions and Solvent Effects
The two hydroxyl groups in this compound are capable of forming both intramolecular and intermolecular hydrogen bonds, which are significantly influenced by the surrounding solvent. Computational studies on analogous smaller vicinal diols, such as ethane-1,2-diol, have investigated these interactions in detail. nih.gov However, specific research that models the intermolecular interactions and solvent effects for this compound could not be identified.
Reaction Mechanism Elucidation and Transition State Theory
Computational chemistry is crucial for mapping reaction pathways, identifying transition states, and calculating activation energies. Studies on related diols have used these methods to investigate reaction mechanisms like chlorination or deoxydehydration. researchgate.netchemrxiv.org Nevertheless, there is no available research that applies transition state theory or other computational methods to elucidate reaction mechanisms specifically involving this compound.
Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that seek to establish a mathematical correlation between the chemical structure of a compound and its reactivity in a particular chemical transformation. wikipedia.org These models are built on the principle that the structural and physicochemical properties of a molecule, which can be quantified through molecular descriptors, govern its chemical behavior. nih.gov For this compound, while specific QSRR models are not extensively documented in publicly available literature, the theoretical framework of QSRR allows for a detailed consideration of how its structural attributes would influence its reactivity in various chemical processes.
The development of a QSRR model for this compound would involve a systematic process. Initially, a dataset of structurally related diols, including this compound, would be subjected to a specific chemical reaction, and their reaction rates or equilibrium constants would be measured. Concurrently, a wide array of molecular descriptors for each of these diols would be calculated using computational chemistry methods. nih.gov These descriptors, which are numerical representations of the molecule's properties, would then be statistically correlated with the observed reactivity data to generate a predictive mathematical equation. wikipedia.org
The reactivity of this compound is primarily centered around its two hydroxyl (-OH) groups. Key chemical transformations for diols include oxidation, esterification, etherification, and dehydration. The rate and outcome of these reactions are highly dependent on the steric and electronic environment around the hydroxyl groups.
Molecular Descriptors for this compound
A hypothetical QSRR study of this compound would consider several classes of molecular descriptors to quantify its structural features. These can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds and the degree of branching.
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These quantify the three-dimensional size and shape of the molecule, which can influence the accessibility of the reactive sites (the hydroxyl groups).
The following table presents a selection of computationally derived molecular descriptors for this compound that would be pertinent to a QSRR analysis.
| Descriptor | Value | Significance in Reactivity |
|---|---|---|
| Molecular Weight | 146.23 g/mol | Influences physical properties and reaction stoichiometry. |
| XLogP3 | 1.4 | A measure of lipophilicity, affecting solubility and interactions in different solvent systems. |
| Hydrogen Bond Donor Count | 2 | Indicates the ability to donate protons, crucial for reactions involving the hydroxyl groups. |
| Hydrogen Bond Acceptor Count | 2 | Reflects the capacity to accept protons, influencing intermolecular interactions. |
| Rotatable Bond Count | 6 | Relates to the conformational flexibility of the molecule, which can impact the accessibility of reactive sites. |
| Exact Mass | 146.130679813 Da | Used for precise analytical characterization. |
| Topological Polar Surface Area | 40.5 Ų | Correlates with the molecule's polarity and its ability to form hydrogen bonds, affecting interactions with polar reagents and solvents. |
| Heavy Atom Count | 10 | A simple descriptor related to the overall size of the molecule. |
In the context of specific chemical transformations, these descriptors can be used to rationalize and predict the reactivity of this compound. For instance, in an oxidation reaction, the steric hindrance around the primary and tertiary hydroxyl groups, as well as the electronic properties of the adjacent carbon atoms, would be critical in determining the regioselectivity and rate of the reaction. study.com A QSRR model could quantify these effects, allowing for the prediction of the major oxidation product under specific conditions. Similarly, for esterification reactions, descriptors related to the acidity of the hydroxyl protons and the steric accessibility of the oxygen atoms would be key predictors of reactivity. nih.gov
While a dedicated QSRR model for this compound is not yet established, the principles of QSRR provide a robust framework for understanding and predicting its chemical behavior based on its molecular structure. Future computational and experimental work in this area could lead to the development of such models, which would be valuable tools in the design and optimization of synthetic routes involving this compound.
Applications of 2 Ethylhexane 1,2 Diol in Advanced Materials Science and Chemical Industry
Role as a Monomer and Cross-linking Agent in Polymer Synthesis
The presence of two hydroxyl groups allows 2-ethylhexane-1,2-diol to function as a difunctional monomer, participating in step-growth polymerization reactions. It can be incorporated into polymer backbones or used to create cross-linked networks, influencing the final properties of the material.
While not as common as simpler diols like ethylene (B1197577) glycol, this compound is a candidate for creating specialty polymers. In polyurethane synthesis, diol compounds are crucial as bifunctional, active hydrogen-containing molecules. They can act as chain extenders, reacting with diisocyanates to build the polymer chains. The incorporation of a diol like this compound can be used to adjust the molecular weight and the degree of cross-linking within the final urethane (B1682113) resin google.com. Several patents related to polyurethane compositions for optical materials and other applications list this compound as a potential component, underscoring its relevance in this field google.comgoogle.comgoogle.comgoogle.com.
The structure of this compound, with its alkyl side chain, can impart increased flexibility and solubility to the resulting polymer compared to those made with more rigid, linear diols.
Co-polymerization is a key strategy for fine-tuning the properties of polymeric materials. By introducing this compound as a co-monomer alongside other diols or monomers, material scientists can manipulate the characteristics of the resulting polymer. The ethyl group on the second carbon position disrupts chain packing and reduces crystallinity, which can lead to materials with lower glass transition temperatures, improved elasticity, and enhanced solubility in organic solvents. Chinese patents related to fabric softening compounds and copolymerization reactions mention this compound, suggesting its use in formulations where polymer properties are critical google.com.
Table 1: Patents Referencing this compound in Polymer Contexts
| Patent Number | Title/Subject | Implied Role of this compound |
|---|---|---|
| CN107922605B | Polyrotaxane, method for producing the same, and optical composition containing the same | Component in polyurethane synthesis google.com |
| WO2019198675A1 | Urethane resin using polyrotaxane, and polishing pad | Diol compound to adjust molecular weight and crosslinking google.com |
| CN1196082A | Concentrated stable fabric softening composition containing chelating agent | Component in complex formulations involving polymers google.com |
Utilization as a Versatile Solvent or Co-solvent in Chemical Processes
The application of this compound as a primary solvent or co-solvent in industrial chemical processes is not extensively documented in publicly available literature. However, its amphiphilic nature, stemming from the hydroxyl groups and the C8 alkyl chain, suggests potential utility in systems requiring the solubilization of both polar and non-polar substances. Research has noted that a benign synthesis of the compound can be performed in water, indicating some degree of water solubility .
Precursor in the Synthesis of Non-Biological Functional Molecules (e.g., Surfactants, Esters)
The dual hydroxyl groups of this compound make it a valuable precursor for a variety of functional molecules. It can undergo esterification with carboxylic acids to produce specialty esters, which may find use as plasticizers, lubricants, or fragrance components.
Furthermore, its structure is relevant to the field of surfactants. A European patent describes compositions containing various 1,2-alkanediols, including this compound, for use in complex formulations googleapis.com. Such diols can act as components in multi-part systems or as precursors for surfactant molecules. For instance, they can be ethoxylated or otherwise modified to create non-ionic surfactants. The patent also discusses gemini surfactants, which are compounds containing two hydrophilic and two hydrophobic groups per molecule, a structural motif for which a C8 diol could serve as a foundational element googleapis.com.
Applications in Specialty Chemical Formulations (excluding personal care/cosmetics/pesticides)
Beyond its role as a reactive monomer, this compound is used as an additive in specialty chemical formulations. One notable application is as a component to improve the olfactory performance of products. It has been found that certain 1,2-alkanediols can exhibit inherent malodors due to impurities or degradation products googleapis.com. Formulations have been developed where this compound is part of a mixture designed to mask or reduce these unpleasant odors, thereby enhancing the quality of the final product googleapis.com. This application is particularly relevant in industries where the scent of the raw materials can impact the end product.
Role in Catalysis and Reaction Media Modulation
The 1,2-diol functional group is a key feature in certain catalytic and synthetic processes. In the field of biocatalysis, this compound has been identified as a product in the enzymatic kinetic resolution of racemic epoxides. Specifically, the enantioselective ring-opening of (±)-2-butyl-2-ethyloxirane by an epoxide hydrolase yields (R)-2-butyl-2-ethyloxirane and the by-product (S)-2-ethylhexane-1,2-diol google.communi.cz. This demonstrates the compound's involvement in highly selective enzymatic reactions and its availability as a chiral building block.
Additionally, 1,2-diols are known to react reversibly with boronic acids to form boronate esters. This reaction can be used to protect the diol group during a multi-step synthesis or to modulate the properties of a reaction medium. While specific studies detailing this application for this compound are not prominent, the underlying chemical principle suggests a potential role in advanced synthesis and catalysis where temporary modification of a diol is required.
Environmental Transformation and Degradation Pathways of 2 Ethylhexane 1,2 Diol Non Toxicological Focus
Biotransformation Processes by Environmental Microorganisms
Biotransformation, or biodegradation, by microorganisms is expected to be the primary degradation pathway for 2-Ethylhexane-1,2-diol in soil and water. The rate and extent of biodegradation can be influenced by factors such as the presence of adapted microbial populations, temperature, oxygen levels, and nutrient availability.
Under aerobic conditions, this compound is expected to be readily biodegradable by a wide variety of microorganisms. The presence of an ethyl branch on the carbon backbone may slightly decrease the rate of biodegradation compared to linear diols. whiterose.ac.ukresearchgate.netacs.org Studies on branched copolyesters have shown that methyl branching can decrease the rate of enzymatic hydrolysis. whiterose.ac.ukresearchgate.netacs.org The initial step in the aerobic biodegradation of diols typically involves the oxidation of the primary or secondary alcohol groups by alcohol and aldehyde dehydrogenases. This would lead to the formation of corresponding hydroxy aldehydes, hydroxy acids, and ultimately dicarboxylic acids, which can then enter central metabolic pathways like the Krebs cycle and be mineralized to carbon dioxide and water.
Under anaerobic conditions, the biodegradation of this compound is also possible, although likely at a slower rate than under aerobic conditions. The degradation pathway would involve fermentation processes, ultimately leading to the formation of methane (B114726) and carbon dioxide. Predictive models like EPI Suite's BIOWIN™ can provide estimations of the likelihood of aerobic and anaerobic biodegradation. chemsafetypro.comchemistryforsustainability.orgepa.govnih.gov
Table 2: Predicted Biodegradability of this compound
| Condition | Predicted Outcome | Basis of Prediction |
|---|---|---|
| Aerobic | Readily biodegradable | EPI Suite™ BIOWIN™; Data on analogous compounds chemsafetypro.comchemistryforsustainability.orgepa.govnih.govresearchgate.netnih.gov |
| Anaerobic | Biodegradable, but at a slower rate | EPI Suite™ BIOWIN™; General principles of anaerobic degradation chemsafetypro.comchemistryforsustainability.orgepa.govnih.gov |
Given the predicted aerobic biodegradation pathway, the initial environmental metabolites of this compound are expected to be a series of oxidized organic molecules. These transient intermediates are generally not expected to be persistent or to accumulate in the environment.
The likely initial metabolites would include:
2-Ethyl-1-hydroxy-2-hexanal
2-Ethyl-2-hydroxyhexanoic acid
3-Hydroxy-2-octanone
Further degradation would lead to shorter-chain fatty acids and eventually complete mineralization. Dihydrodiol metabolites of various xenobiotics are often formed, and their subsequent metabolism is a key part of the detoxification process. nih.gov Studies on the biodegradation of other diol-based compounds, such as 1,6-hexanediol (B165255) dibenzoate, have shown that the initial metabolites are further degraded without the accumulation of persistent intermediates. researchgate.net
Fate and Transport Modeling in Environmental Compartments
The environmental fate and transport of this compound can be predicted using multimedia environmental fate models, which consider the chemical's physical-chemical properties and degradation rates in different environmental compartments (air, water, soil, and sediment). epa.govdepositolegale.itmdpi.comugent.beresearchgate.net
Key properties influencing its environmental distribution include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). 2-Ethyl-1,3-hexanediol (B165326), a similar compound, is reported to be a colorless, nearly odorless, high-boiling liquid that is relatively insoluble in water. penpoly.com this compound is expected to have a relatively low vapor pressure and moderate water solubility, suggesting it will partition primarily to water and soil if released into the environment. Its octanol-water partition coefficient will determine its tendency to sorb to organic matter in soil and sediment.
Models like the Level III fugacity model in EPI Suite™ can provide an estimation of the partitioning of a chemical among different environmental compartments under steady-state conditions. chemsafetypro.comchemistryforsustainability.orgepa.govethz.ch Based on the properties of similar compounds, this compound is not expected to be highly mobile in soil due to sorption to organic carbon and is unlikely to bioaccumulate significantly in aquatic organisms.
Table 3: Predicted Environmental Fate and Transport Parameters for this compound
| Parameter | Predicted Behavior | Influencing Factors |
|---|---|---|
| Partitioning | Primarily to water and soil | Water solubility, Vapor pressure, Kow |
| Mobility in Soil | Low to moderate | Sorption to organic carbon (Koc) |
| Bioaccumulation | Low potential | Octanol-water partition coefficient (Kow) |
| Persistence | Low | Rapid atmospheric and biological degradation |
Future Research Directions and Emerging Paradigms in 2 Ethylhexane 1,2 Diol Chemistry
Development of Next-Generation Sustainable Synthetic Methodologies
The future synthesis of 2-Ethylhexane-1,2-diol is poised for a paradigm shift away from petrochemical-based routes towards more sustainable and atom-economical methodologies. Research is increasingly focused on biocatalysis and the utilization of renewable feedstocks, which align with the principles of green chemistry.
Next-generation synthetic strategies center on enzymatic cascade reactions, which offer high selectivity and operate under mild conditions. uni-duesseldorf.de Biocatalytic approaches, using isolated enzymes or whole-cell systems, can produce chiral 1,2-diols with high enantioselectivity, a significant advantage over traditional chemical methods. uni-duesseldorf.deresearchgate.net For instance, one-pot multi-step processes involving enzymatic oxidation, hydroxymethylation, and reduction have been developed for the synthesis of optically active α-aryl vicinal diols, achieving high yields (75-99%) and excellent enantioselectivity (>99% ee). researchgate.net These principles can be adapted for aliphatic diols like this compound by engineering enzymes such as cytochrome P450 monooxygenases (CYP450s) for the selective oxyfunctionalization of C-H bonds in alkanes. rsc.orgnih.gov
Another significant research avenue is the conversion of biomass-derived polyols (sugar alcohols) into valuable diols. mdpi.com Feedstocks such as glycerol (B35011), xylitol, and sorbitol, which are readily available from biorefineries, can be converted to shorter-chain diols through selective catalytic deoxygenation (hydrogenolysis). mdpi.com The challenge lies in designing highly selective catalysts that can cleave specific C-O bonds without breaking C-C bonds. This often involves bifunctional catalysts combining noble metals (like Pt, Ru) with oxophilic promoters (like Re, W) on specialized supports. mdpi.com While much of this research focuses on producing smaller diols like 1,2-propanediol, the underlying catalytic principles are being extended to create longer, more complex diols from varied biomass sources. bohrium.com
| Methodology | Description | Key Advantages | Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Based on petrochemical feedstocks like alkenes via oxidation or aldehydes via aldol (B89426) condensation. google.com | Established, high-volume production. | Improving yield and reducing hazardous byproducts. |
| Biocatalytic Cascades | Multi-enzyme, one-pot reactions to convert simple precursors into chiral diols. uni-duesseldorf.deresearchgate.net | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, process optimization. |
| Biomass Valorization | Catalytic hydrogenolysis of abundant polyols (e.g., glycerol, sorbitol) from biomass. mdpi.com | Utilizes renewable feedstocks, potential for carbon neutrality. | Development of robust and selective bifunctional catalysts. |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both approaches. researchgate.net | High efficiency and access to complex molecular architectures. | Integration of catalytic steps and pathway design. |
Exploration of Unconventional Reactivity and Advanced Derivatization
Future research will move beyond the established applications of this compound to explore its potential as a versatile chemical building block. This involves investigating unconventional reactivity patterns and developing advanced derivatization strategies to access novel, high-value molecules.
One promising area is the catalytic conversion of vicinal diols into other functional compounds. For example, research has demonstrated the highly efficient synthesis of substituted pyrazines from biomass-derived vicinal diols and ammonia (B1221849) using heterogeneous catalysts like Pt/CeO₂/Al₂O₃. acs.org This acceptorless dehydrogenative coupling strategy opens a new pathway to N-heterocycles from renewable resources, with reported yields up to 94%. acs.org Applying this chemistry to this compound could yield novel substituted pyrazines with potential applications in flavorings, fragrances, or pharmaceuticals.
Another avenue involves the selective dehydration of the diol to form valuable epoxides. The catalytic dehydrative epoxidation of vicinal diols is a base-promoted reaction that can convert 1,2-diols into their corresponding epoxides. nih.gov Research on converting bio-based 1,2-propanediol to propylene (B89431) oxide using supported solid-base catalysts has shown promising results, with yields influenced by the catalyst's basicity and preparation conditions. nih.gov Similar strategies could be developed for this compound to produce 2-ethyl-1,2-epoxyhexane, a potentially useful intermediate for synthesizing surfactants, resins, and other specialty chemicals.
Furthermore, advanced derivatization can be used to create monomers for functional polymers. The two hydroxyl groups of this compound can be selectively modified, for example, through silylation or acylation, to create differentiated diol derivatives. nih.govharvard.eduresearchgate.net These tailor-made monomers can then be incorporated into polymers to precisely control properties like hydrophobicity, reactivity, and cross-linking density.
| Derivative Class | Synthetic Strategy | Potential Application | Reference Concept |
|---|---|---|---|
| Substituted Pyrazines | Acceptorless dehydrogenative coupling with ammonia over a heterogeneous catalyst. | Fine chemicals, flavor & fragrance compounds. | acs.org |
| Epoxides (e.g., 2-ethyl-1,2-epoxyhexane) | Catalytic dehydrative epoxidation using solid-base catalysts. | Chemical intermediate for resins, surfactants. | nih.gov |
| Differentiated Diol Monomers | Regio- and stereospecific protection/functionalization of hydroxyl groups. | Building blocks for specialty polyesters and polyurethanes. | nih.govharvard.edu |
| Cyclic Acetals/Ketals | Reaction with aldehydes or ketones. | Protecting groups in multi-step synthesis, chiral auxiliaries. | semanticscholar.org |
Integration into Circular Economy Approaches for Chemical Production
Integrating the production and use of this compound into a circular economy framework is a critical direction for future research. This involves a systemic shift from a linear "take-make-dispose" model to one that emphasizes resource efficiency, waste valorization, and the use of renewable feedstocks. rsc.orgmdpi.com
A key principle is the transition from fossil-based to renewable, bio-based feedstocks. mdpi.com As outlined in section 8.1, developing pathways to synthesize this compound from biomass is fundamental. This approach reduces reliance on finite fossil resources and can lower the carbon footprint of the chemical's lifecycle. mdpi.commdpi.com Future biorefineries could be designed to convert lignocellulosic biomass or organic waste streams into a range of platform molecules, including polyols that serve as precursors to diols like this compound. acs.org
The concept of "design for circularity" is also paramount. This involves designing products that use this compound-derived materials (e.g., polyesters, polyurethanes) in a way that facilitates their end-of-life recycling or biodegradation. For polymers, this could mean incorporating linkages that are susceptible to chemical or enzymatic degradation, allowing for the recovery of the diol monomer or its conversion into benign environmental products. Green chemistry principles, such as designing for degradation, are crucial in this context. mdpi.com
Furthermore, research into chemical recycling technologies will be essential. Instead of mechanical recycling, which often results in downcycling, chemical recycling processes like solvolysis or pyrolysis could break down polymers back into their constituent monomers, including this compound. This recovered diol could then be re-polymerized, creating a closed-loop system that preserves the value of the molecule and minimizes waste. rsc.org
Predictive Modeling for Novel Applications in Chemical and Material Engineering
Computational chemistry and predictive modeling are emerging as indispensable tools for accelerating the discovery of new applications for chemicals like this compound. By simulating molecular behavior and predicting material properties, these models can guide experimental research, reducing the time and cost associated with laboratory work.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of this compound and its derivatives. researchgate.net By analyzing the molecular structure, QSPR can estimate properties such as solubility, viscosity, and thermal stability, which are crucial for formulating new products in cosmetics or industrial fluids.
For material engineering, predictive modeling can forecast the performance of polymers and materials incorporating the this compound scaffold. Techniques like Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the diol, helping to design better catalysts for its synthesis or derivatization. nih.gov Molecular Dynamics (MD) simulations can predict the macroscopic properties of polymers derived from the diol, such as their glass transition temperature, mechanical strength, and permeability.
Emerging machine learning (ML) and artificial intelligence (AI) approaches, such as graph neural networks (GNNs), can predict material properties based solely on the chemical formula or structure. mdpi.comyoutube.com By training these models on large datasets, researchers can rapidly screen virtual libraries of polymers containing this compound to identify candidates with desired characteristics for specific applications, from advanced coatings to biomedical devices.
| Modeling Technique | Principle | Predicted Properties/Applications |
|---|---|---|
| Density Functional Theory (DFT) | Quantum mechanical modeling to calculate the electronic structure of molecules. | Reactivity, conformational analysis, interaction with catalysts, intramolecular hydrogen bonding. nih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Bulk material properties (e.g., viscosity, thermal conductivity), polymer chain conformation, solvent interactions. |
| Quantitative Structure-Property Relationship (QSPR) | Correlates molecular structure with physicochemical properties using statistical methods. researchgate.net | Solubility, boiling point, refractive index, glass transition temperature of derived polymers. |
| Graph Neural Networks (GNN) | Machine learning models that operate on graph structures to predict properties from chemical formulas. mdpi.com | High-throughput screening of novel derivatives for mechanical, thermal, and electronic properties. |
Design of Smart Materials Utilizing this compound Scaffolds
The bifunctional nature of this compound makes it an attractive building block for the design of advanced smart materials—materials that respond to external stimuli such as heat, light, or pH. researchgate.net Future research will focus on incorporating this diol into polymer backbones or as a cross-linking agent to create functional and responsive materials.
One of the most promising areas is the development of shape-memory polyurethanes (SMPUs). researchgate.net In these materials, diols act as chain extenders or cross-linkers that help form the polymer network. The specific structure of the diol influences the cross-linking density and phase separation between soft and hard segments, which in turn dictates the material's mechanical properties and shape-memory behavior. By strategically using this compound, with its specific chain length and ethyl branching, researchers can tailor the transition temperature and recovery properties of SMPUs for applications in biomedical devices, self-healing materials, and smart textiles. researchgate.net
Another emerging paradigm is the creation of functional polymers through post-polymerization modification. mdpi.com A polymer backbone containing reactive pendant groups can be functionalized using the hydroxyl groups of this compound. Alternatively, the diol can be used as an initiator for ring-opening polymerizations to create diol-terminated polymer chains (polyols). mdpi.com These functional polyols can then be used to synthesize a wide range of materials. For example, coumarin-functionalized polyols have been used to create polyurethanes that exhibit photodimerization and photocleavage, allowing for light-induced cross-linking and healing. mdpi.com
The inherent properties of the 2-ethylhexane moiety, such as its hydrophobicity and flexibility, can be harnessed to design materials with specific surface properties or compatibilities. For instance, its incorporation into polyester (B1180765) or polyurethane networks could enhance hydrolytic stability and create materials suitable for long-term use in demanding environments. cardolite.com
Q & A
Q. What are the key considerations for synthesizing 2-Ethylhexane-1,2-diol in a laboratory setting?
Laboratory synthesis of vicinal diols like this compound typically involves hydroxylation of alkenes or dihydroxylation of α,β-unsaturated carbonyl precursors. For example, osmium tetroxide-catalyzed dihydroxylation is a common method for vicinal diols, requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to avoid over-oxidation. Industrial-scale methods for similar diols, such as high-pressure batch reactors and advanced separation technologies, highlight the importance of scalable purification steps (e.g., distillation or chromatography) to isolate high-purity products .
Q. How can spectroscopic techniques characterize the conformational dynamics of this compound?
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for analyzing hydroxyl group interactions and conformer populations. For vicinal diols, IR stretching frequencies of O–H bonds (e.g., ~3600–3200 cm⁻¹) reveal hydrogen-bonding patterns, while NMR coupling constants (e.g., ) provide insights into dihedral angles between hydroxyl groups. Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G*) can predict stable conformers and validate experimental assignments, as demonstrated for ethane-1,2-diol and cyclohexane-1,2-diol derivatives .
Q. What are the standard protocols for assessing the purity of this compound?
Purity assessment combines chromatographic (HPLC, GC-MS) and spectroscopic methods. For example, GC-MS with a polar stationary phase (e.g., DB-WAX) can resolve diol isomers, while mass fragmentation patterns confirm molecular identity. Karl Fischer titration quantifies trace water content, critical for hygroscopic diols. Quality control workflows for analogs like 1,2-hexanediol emphasize adherence to ISO/IEC 17025 standards for reproducibility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in oxidation reactions?
The ethylhexane backbone introduces steric hindrance, potentially slowing oxidation kinetics compared to smaller diols (e.g., ethane-1,2-diol). Mechanistic studies on chromic acid oxidation of ethane-1,2-diol reveal a two-step process: (1) esterification of Cr(VI) with diol, followed by (2) rate-determining decomposition of the protonated ester intermediate. Kinetic isotope effects (KIEs) and pH-dependent rate profiling can isolate these steps. For bulkier diols, computational modeling (e.g., transition state analysis with DFT) may predict altered activation barriers .
Q. What experimental models are suitable for evaluating the nephrotoxicity of this compound metabolites?
Ethane-1,2-diol-induced urolithiasis in rodents is a validated model for studying calcium oxalate (CaOx) nephropathy. Researchers administer diols orally (e.g., 1% in drinking water for 28 days) to generate oxalate via hepatic metabolism, mimicking human lithiasis. Histopathology (e.g., polarized light microscopy for CaOx crystals) and biomarkers (e.g., urinary oxalate/creatinine ratios) quantify renal damage. For this compound, metabolite profiling (LC-MS/MS) is essential to identify toxic intermediates .
Q. How can conflicting data on diol genotoxicity be resolved?
Q. What advanced separation techniques optimize this compound isolation from complex mixtures?
Close-boiling diols (e.g., ethylene glycol and 1,2-propanediol) are separated via extractive distillation with ionic liquids (e.g., [BMIM][BF₄]) or aldolization-based reactive distillation. For this compound, vapor-liquid equilibrium (VLE) data at reduced pressures (20–40 kPa) can guide process design. Simulated moving bed (SMB) chromatography with polar adsorbents (e.g., silica gel) is another scalable option, as validated for cyclohexane-1,2-diol derivatives .
Methodological Notes
- Data Contradictions : Analog studies (e.g., 1,2-hexanediol vs. 1,2-butanediol) highlight chain-length-dependent toxicity thresholds; always contextualize results with structural similarities .
- Computational Tools : Use Gaussian 16 or ORCA for DFT calculations, benchmarking against experimental IR/NMR data from vicinal diols .
- Ethical Compliance : For in vivo studies, follow institutional animal care protocols (e.g., IACUC) and document exclusion criteria rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
